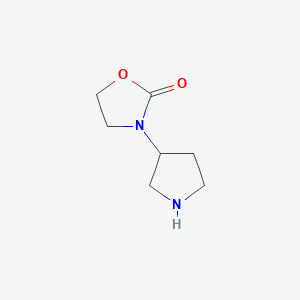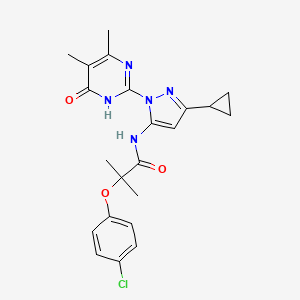
3-(Pyrrolidin-3-yl)-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(Pyrrolidin-3-yl)-1,3-oxazolidin-2-one” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Double 1,3-Dipolar Cycloadditions : This compound is involved in the synthesis of pyrrolidine-containing tetracyclic compounds through double 1,3-dipolar cycloadditions of nonstabilized azomethine ylides, derived from the decarboxylation of oxazolidin-5-ones. This process represents a one-pot, five-component reaction, with CO2 and water as the only byproducts, indicating its efficiency and environmental friendliness in organic synthesis (Zhang et al., 2019).
Synthesis of Hexahydropyrrolo[2,1-b]oxazoles : Demonstrates a metal-free, base-promoted synthesis route under microwave irradiation, highlighting a rare functionalization of an sp(3) C-H bond. This process likely involves in situ generation of azomethine ylide that undergoes cycloaddition with aldehydes, showcasing innovative strategies in the synthesis of complex organic compounds (Rahman et al., 2014).
Antibacterial Activity
- Oxazolidinone Antibacterial Agents : Studies have shown that derivatives of 3-(Pyrrolidin-3-yl)-1,3-oxazolidin-2-one exhibit significant antibacterial properties. For example, piperazinyl oxazolidinones, which include structures related to 3-(Pyrrolidin-3-yl)-1,3-oxazolidin-2-one, have been evaluated for their antibacterial properties against gram-positive pathogens including methicillin-resistant Staphylococcus aureus and selected anaerobic organisms (Tucker et al., 1998).
Pharmacological Research
- Monoamine Oxidase Inhibitors : Certain analogues of 3-(1H-Pyrrol-1-yl)-2-oxazolidinones have been synthesized and evaluated for their inhibitory activities against monoamine oxidase (MAO) types A and B. These compounds have demonstrated potential as antidepressant agents, with some derivatives showing significant selectivity and potency against the MAO-A isoform, indicating their potential for therapeutic use in treating depression and related disorders (Mai et al., 2002).
Material Science
- Metal Complex Synthesis : A study presented the synthesis of a pyridine containing oxazolidinone through the fixation of atmospheric CO2, showcasing an environmentally friendly approach. This compound was used to generate metal complexes with potential applications in catalysis and material science, demonstrating the versatility of oxazolidinone derivatives in developing new materials (Sarkar et al., 2014).
Eigenschaften
IUPAC Name |
3-pyrrolidin-3-yl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-7-9(3-4-11-7)6-1-2-8-5-6/h6,8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHBNQLTXRSWIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CCOC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-3-yl)-1,3-oxazolidin-2-one | |
CAS RN |
1247189-10-1 |
Source


|
| Record name | 3-(pyrrolidin-3-yl)-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-methionine](/img/structure/B2667300.png)

![2-methanesulfonyl-5-methyl-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]pyrimidine-4-carboxamide](/img/structure/B2667304.png)


![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2667309.png)


![2-chloro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2667314.png)

![N-(1-cyanocyclopentyl)-2-({2-[(2,2,2-trifluoroethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2667319.png)

![5-[5-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine](/img/structure/B2667321.png)
